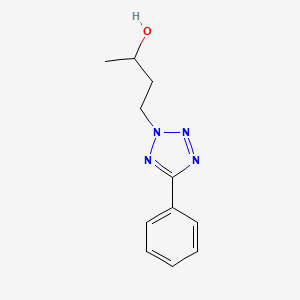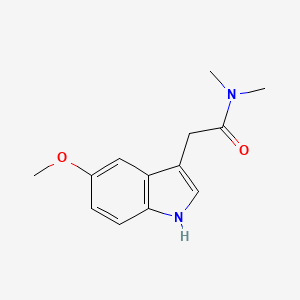
4-(5-Phenyltetrazol-2-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Phenyltetrazol-2-yl)butan-2-ol, also known as PTBO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTBO belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Mécanisme D'action
The mechanism of action of 4-(5-Phenyltetrazol-2-yl)butan-2-ol is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making 4-(5-Phenyltetrazol-2-yl)butan-2-ol a potential candidate for the development of anticancer drugs. 4-(5-Phenyltetrazol-2-yl)butan-2-ol has also been found to exhibit antibacterial activity, which is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
4-(5-Phenyltetrazol-2-yl)butan-2-ol has been found to exhibit a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of bacterial growth, and the modulation of cellular signaling pathways. 4-(5-Phenyltetrazol-2-yl)butan-2-ol has also been found to exhibit antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(5-Phenyltetrazol-2-yl)butan-2-ol for lab experiments is its synthetic accessibility, which makes it relatively easy to obtain in large quantities. 4-(5-Phenyltetrazol-2-yl)butan-2-ol is also stable under a wide range of conditions, which makes it suitable for a variety of experimental settings. However, one limitation of 4-(5-Phenyltetrazol-2-yl)butan-2-ol is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on 4-(5-Phenyltetrazol-2-yl)butan-2-ol. One area of interest is the development of 4-(5-Phenyltetrazol-2-yl)butan-2-ol-based materials for use in organic electronics and photovoltaics. Another area of interest is the development of 4-(5-Phenyltetrazol-2-yl)butan-2-ol-based catalysts for use in organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 4-(5-Phenyltetrazol-2-yl)butan-2-ol and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
4-(5-Phenyltetrazol-2-yl)butan-2-ol can be synthesized using a multistep process that involves the reaction of 4-pentenal with sodium azide to form 4-pentenyl azide, which is then reduced using lithium aluminum hydride to produce 4-penten-1-amine. The resulting compound is then reacted with phenyl isocyanate to form 4-(5-phenyltetrazol-2-yl)butan-2-ol. The synthesis method has been described in detail in a number of research papers, and the compound has been successfully synthesized in both laboratory and industrial settings.
Applications De Recherche Scientifique
4-(5-Phenyltetrazol-2-yl)butan-2-ol has been found to exhibit a number of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of 4-(5-Phenyltetrazol-2-yl)butan-2-ol is in the field of organic electronics, where it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. 4-(5-Phenyltetrazol-2-yl)butan-2-ol has also been studied for its potential as a catalyst in organic reactions, and as a precursor for the synthesis of other tetrazole-based compounds with potential biological activities.
Propriétés
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-9(16)7-8-15-13-11(12-14-15)10-5-3-2-4-6-10/h2-6,9,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYQHMOASVGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1N=C(N=N1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenyltetrazol-2-yl)butan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)
![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)
![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)

![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)
![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
![3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6631137.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B6631144.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)